molecular formula C9H18Br2 B12395275 1,9-Dibromononane-D18

1,9-Dibromononane-D18

Cat. No.: B12395275
M. Wt: 304.16 g/mol
InChI Key: WGAXVZXBFBHLMC-ZOJCSGEHSA-N
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Description

1,9-Dibromononane-D18 is a deuterium-labeled version of 1,9-Dibromononane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes.

Preparation Methods

The synthesis of 1,9-Dibromononane-D18 involves the deuteration of 1,9-Dibromononane. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. Industrial production methods may involve large-scale deuteration processes to ensure high purity and yield of the deuterium-labeled compound .

Chemical Reactions Analysis

1,9-Dibromononane-D18 undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.

    Reduction Reactions: The compound can be reduced to form nonane or other derivatives using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation can convert the compound into corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,9-Dibromononane-D18 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,9-Dibromononane-D18 involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, allowing for the tracking and quantification of the compound. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable information for drug development and other research applications .

Comparison with Similar Compounds

1,9-Dibromononane-D18 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C9H18Br2

Molecular Weight

304.16 g/mol

IUPAC Name

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane

InChI

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

WGAXVZXBFBHLMC-ZOJCSGEHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

C(CCCCBr)CCCCBr

Origin of Product

United States

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